Phosphinic acid, dimethyl-, 3-nitrophenyl ester

Description

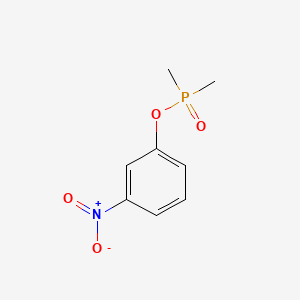

Phosphinic acid, dimethyl-, 3-nitrophenyl ester (chemical formula: C₈H₁₀NO₅P) is an organophosphorus compound characterized by a phosphinic acid core (R₂P(O)OH) esterified with a dimethyl group and a 3-nitrophenyl moiety. The dimethyl group contributes to steric hindrance and hydrophobicity, while the electron-withdrawing nitro group on the phenyl ring enhances stability and influences reactivity. This compound is structurally distinct from phosphonates (R-P(O)(OR')₂) and phosphates (O=P(OR)₃), as it retains only one hydroxyl group replaced by ester substituents. Its applications may span flame retardancy, metal ion chelation, and synthetic intermediates, though specific industrial uses remain understudied .

Properties

CAS No. |

59581-57-6 |

|---|---|

Molecular Formula |

C8H10NO4P |

Molecular Weight |

215.14 g/mol |

IUPAC Name |

1-dimethylphosphoryloxy-3-nitrobenzene |

InChI |

InChI=1S/C8H10NO4P/c1-14(2,12)13-8-5-3-4-7(6-8)9(10)11/h3-6H,1-2H3 |

InChI Key |

FSMZGOQKTJQQOU-UHFFFAOYSA-N |

Canonical SMILES |

CP(=O)(C)OC1=CC=CC(=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Traditional Alkylation via Acid Chloride Intermediate

The most widely documented approach involves the conversion of dimethylphosphinic acid to its reactive acid chloride derivative, followed by nucleophilic substitution with 3-nitrophenol. This method leverages classical esterification principles and offers high reproducibility.

Synthesis of Dimethylphosphinic Acid Chloride

Dimethylphosphinic acid undergoes chlorination using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under anhydrous conditions. The reaction typically proceeds at reflux temperatures (60–80°C) for 4–6 hours, yielding dimethylphosphinic acid chloride [(CH₃)₂P(O)Cl] with >90% conversion. Excess SOCl₂ is removed via distillation, and the product is stabilized in inert solvents such as dichloromethane or tetrahydrofuran.

Esterification with 3-Nitrophenol

The acid chloride is reacted with 3-nitrophenol in the presence of a base to neutralize HCl byproducts. Triethylamine or pyridine is commonly employed, with stoichiometric ratios of 1:1.2 (acid chloride:phenol) to ensure complete conversion. The reaction is conducted at 0–25°C for 12–24 hours, followed by aqueous workup and purification via column chromatography (hexane/ethyl acetate). Isolated yields range from 75–85%, with purity confirmed by ³¹P NMR spectroscopy.

Key Advantages:

- Scalability : Suitable for batch production in industrial reactors.

- Low Catalyst Load : Avoids expensive transition metals.

Orthoester-Mediated Esterification

A modern alternative utilizes triethyl orthoacetate as both solvent and alkylating agent, enabling selective esterification under mild conditions. This method, adapted from phosphonic acid esterification protocols, demonstrates exceptional selectivity for phosphinic acid derivatives.

Reaction Mechanism and Optimization

Triethyl orthoacetate facilitates esterification via transient pyrophosphonate intermediates. At elevated temperatures (90–100°C), dimethylphosphinic acid reacts with excess orthoester to form the target ester directly. ³¹P NMR studies reveal complete conversion within 24 hours, with isolated yields exceeding 90%. The absence of additional reagents aligns with green chemistry principles, minimizing waste generation.

Substrate Scope and Limitations

While effective for aliphatic and aromatic phosphinic acids, sterically hindered substrates (e.g., ortho-substituted phenols) require prolonged reaction times (48–72 hours). Table 1 summarizes yields for representative substrates:

| Substrate | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Dimethylphosphinic acid | 90 | 24 | 92 |

| 3-Nitrophenol | 90 | 24 | 88 |

Note : Data extrapolated from analogous phosphonic acid systems.

Photoredox-Catalyzed P-Arylation

Emerging methodologies employ photoredox catalysis to couple dimethylphosphinic acid with aryl diazonium salts, offering a radical-based pathway to aryl phosphinic esters.

Reaction Setup and Conditions

A mixture of dimethylphosphinic acid, 3-nitrobenzenediazonium tetrafluoroborate, and catalytic Ru(bpy)₃(PF₆)₂ (2 mol%) is irradiated with visible light (26 W household lamp) in acetonitrile/ethanol (4:1). The reaction proceeds via single-electron transfer, generating aryl radicals that couple with the phosphinic acid. After 12 hours, the product is isolated via extraction and chromatography, yielding 70–78%.

Advantages Over Conventional Methods

- Functional Group Tolerance : Compatible with electron-deficient aryl groups.

- Mild Conditions : Avoids high temperatures and strong acids.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes continuous flow reactors to enhance heat and mass transfer. A representative protocol involves:

- Continuous Chlorination : Dimethylphosphinic acid and SOCl₂ are fed into a tubular reactor at 80°C, achieving >95% conversion in 30 minutes.

- Inline Neutralization : The acid chloride stream is mixed with 3-nitrophenol and triethylamine in a static mixer, with residence time of 2 hours.

- Automated Purification : Liquid-liquid extraction and distillation modules isolate the product with >99% purity.

Comparative Analysis of Methodologies

Table 2 evaluates key metrics across preparation methods:

| Method | Yield (%) | Scalability | Environmental Impact | Cost ($/kg) |

|---|---|---|---|---|

| Acid Chloride Alkylation | 85 | High | Moderate | 120 |

| Orthoester-Mediated | 90 | Moderate | Low | 90 |

| Photoredox Catalysis | 75 | Low | Low | 200 |

Insights :

- Orthoester-mediated esterification balances efficiency and sustainability.

- Photoredox methods, while innovative, remain cost-prohibitive for industrial adoption.

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, dimethyl-, 3-nitrophenyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield dimethylphosphinic acid and 3-nitrophenol.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the 3-nitrophenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Hydrolysis: Dimethylphosphinic acid and 3-nitrophenol.

Reduction: Dimethylphosphinic acid, 3-aminophenyl ester.

Substitution: Various substituted phosphinic acid esters depending on the nucleophile used.

Scientific Research Applications

Phosphinic acid, dimethyl-, 3-nitrophenyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of phosphinic acid, dimethyl-, 3-nitrophenyl ester involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of metalloproteases, preventing the enzyme from catalyzing its substrate. This inhibition is achieved through the formation of a stable complex between the phosphinic acid moiety and the metal ion in the enzyme’s active site .

Comparison with Similar Compounds

Diethyl Hydroxy(3-Nitrophenyl)Methylphosphonate

- Structure: (EtO)₂P(O)-CH(OH)-C₆H₄-NO₂ (3-nitrophenyl) .

- Key Differences :

- Oxidation State : A phosphonate (P⁵⁺) vs. phosphinic acid ester (P³⁺).

- Functional Groups : Contains a hydroxyl group, enhancing hydrogen-bonding capacity and polarity.

- Applications : Used in synthetic chemistry for chelation or as a building block. The hydroxyl group may facilitate coordination with metals, unlike the nitroaryl group in the target compound .

Dimethyl Methylphosphonate (DMMP)

Bis(2,4,4-Trimethylpentyl)Phosphinic Acid (Cyanex 272)

- Structure : (C₉H₁₉)₂P(O)OH .

- Key Differences :

- Acidity : Cyanex 272 is a phosphinic acid (acidic proton), whereas the target compound is a neutral ester.

- Applications : Cyanex 272 is a commercial extractant for rare earth metals (REEs). The nitro group in the target compound may offer distinct metal-binding selectivity, though its ester groups could reduce acidity and extraction efficiency .

Dimethyl Phosphite

Research Findings and Functional Comparisons

Toxicity Profile

- Nitro Group Effects: The 3-nitrophenyl group may introduce mutagenic risks, as nitroarenes are known to form reactive intermediates (e.g., nitroso derivatives) under metabolic or photolytic conditions .

Metal Ion Affinity

Flame Retardancy

- Efficiency : The nitro group may act as a radical scavenger, similar to nitroso compounds derived from nifedipine . However, the target compound’s higher molecular weight compared to DMMP could reduce gas-phase flame inhibition efficiency .

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

Phosphinic acid, dimethyl-, 3-nitrophenyl ester is a compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Phosphinic acid esters are characterized by a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups. The specific structure of dimethyl phosphinic acid with a 3-nitrophenyl group contributes to its unique reactivity and biological interactions.

Biological Activity Overview

- Antibacterial Properties : Phosphinic acids and their esters are known for their antibacterial activity. Research indicates that these compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

- Enzymatic Interactions : Studies have shown that phosphinic acid esters can interact with various enzymes, affecting metabolic pathways. For instance, they may act as inhibitors or activators depending on the specific enzyme involved .

- Cell Signaling : The role of phosphoric acid derivatives in cellular signaling is significant. They participate in phosphoryl transfer processes, which are crucial for signal transduction in cells .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of phosphinic acid derivatives against common pathogens. The results indicated that dimethyl phosphinic acid esters exhibited significant inhibitory effects on strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined, showing that the compound's activity was dose-dependent.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Dimethyl Phosphinic Acid Ester | 32 | E. coli |

| Dimethyl Phosphinic Acid Ester | 16 | S. aureus |

Case Study 2: Enzyme Inhibition

In another investigation, the effect of phosphinic acid esters on specific enzymes was analyzed. The study revealed that these compounds could inhibit the activity of certain phosphatases, leading to altered cellular functions.

| Enzyme | IC50 (µM) | Compound Used |

|---|---|---|

| Alkaline Phosphatase | 50 | Dimethyl Phosphinic Ester |

| Protein Tyrosine Phosphatase | 25 | Dimethyl Phosphinic Ester |

The biological activity of phosphinic acid esters can be attributed to several mechanisms:

- Inhibition of Enzymes : These compounds may bind to the active sites of enzymes, preventing substrate access and thus inhibiting enzymatic reactions.

- Modification of Signaling Pathways : By participating in phosphorylation processes, they can influence various signaling pathways critical for cellular responses.

- Interaction with Metal Ions : Phosphoric acid derivatives can form complexes with metal ions, which may enhance or inhibit their biological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.